molecular formula C8H14OSi B3276141 (cyclopenta-1,4-dien-1-yloxy)trimethylsilane CAS No. 63559-16-0

(cyclopenta-1,4-dien-1-yloxy)trimethylsilane

Cat. No.: B3276141
CAS No.: 63559-16-0
M. Wt: 154.28 g/mol
InChI Key: XUNKHNWDKFQQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopenta-1,4-dien-1-yloxy)trimethylsilane (CAS 600734-93-8) is an organosilicon compound with the molecular formula C₁₁H₂₄OSi₂ and a molecular weight of 228.479 g/mol . Its structure features a cyclopentadienyloxy group linked to a trimethylsilyl moiety, making it a hybrid of silane and cyclopentadienyl chemistry. This compound is utilized in specialized organic syntheses, particularly in reactions requiring silicon-mediated stabilization or transfer of oxygen-containing groups.

Properties

IUPAC Name

cyclopenta-1,4-dien-1-yloxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-10(2,3)9-8-6-4-5-7-8/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNKHNWDKFQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (cyclopenta-1,4-dien-1-yloxy)trimethylsilane typically involves the reaction of cyclopentadienyl alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride . The general reaction scheme is as follows:

Cyclopentadienyl alcohol+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{Cyclopentadienyl alcohol} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Cyclopentadienyl alcohol+Trimethylsilyl chloride→this compound+Hydrochloric acid

Chemical Reactions Analysis

(cyclopenta-1,4-dien-1-yloxy)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(cyclopenta-1,4-dien-1-yloxy)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (cyclopenta-1,4-dien-1-yloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive cyclopentadienyl ring and the trimethylsilyl group. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate the desired transformations .

Comparison with Similar Compounds

Silane, trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]-

  • Molecular Formula : C₁₁H₂₄OSi₂ (identical to the target compound).
  • Structure: Shares the trimethylsilyl group but differs in the cyclic system (cyclopentenyl vs. cyclopentadienyl).

Di-cyclopenta-1,4-dienyl-dimethyl-silane (CAS 84714-04-5)

  • Molecular Formula : C₁₂H₁₆Si
  • Molecular Weight : 188.345 g/mol .
  • Key Differences: Contains two cyclopentadienyl groups bonded to a dimethylsilane core. Applications: Likely used in coordination chemistry due to the dual cyclopentadienyl ligands, contrasting with the target compound’s role in oxygen-transfer reactions.

(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane

  • Properties : Pale-yellow liquid with 96% synthesis yield .
  • Comparison: Features a cyclohexadienyl ring with deuterium and phenyl substituents, enhancing stability for isotopic labeling studies.

Hexamethyldisiloxane (CAS 107-46-0)

  • Molecular Formula : C₆H₁₈OSi₂
  • Alternative Name : Trimethyl[(trimethylsilyl)oxy]silane .
  • Comparison :
    • Simpler structure with a linear siloxane backbone.
    • Applications: Common solvent or reagent in silicone chemistry, lacking the cyclopentadienyl group’s π-system for catalytic or coordination applications.
    • Physical State: Likely more volatile than the target compound due to lower molecular weight and absence of bulky cyclic groups.

Research Findings and Reactivity Insights

  • Synthetic Utility : The target compound’s cyclopentadienyloxy group enables participation in cycloaddition or ligand-exchange reactions, unlike hexamethyldisiloxane, which is inert in such contexts .
  • Electronic Effects: The oxygen atom in (cyclopenta-1,4-dien-1-yloxy)trimethylsilane increases polarity compared to non-oxygenated analogs like di-cyclopenta-1,4-dienyl-dimethyl-silane, influencing its solubility and nucleophilicity .
  • Comparative Stability : Cyclopentadienyl-containing silanes (e.g., the target compound) exhibit greater thermal stability than cyclohexadienyl derivatives due to aromaticity, as seen in cyclohexadienyl compounds requiring low-temperature storage .

Biological Activity

(cyclopenta-1,4-dien-1-yloxy)trimethylsilane is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentadiene structure, which is known for participating in various chemical reactions, including Diels-Alder reactions. The presence of the trimethylsilane group enhances its stability and reactivity, making it a valuable compound for synthetic applications.

Biological Activity Overview

The biological activities associated with this compound primarily include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound may demonstrate activity against specific bacterial strains.

Anticancer Activity

Research has indicated that compounds containing similar structural motifs to this compound can exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).

Case Study: Cytotoxic Effects

A study evaluating the cytotoxicity of structurally related compounds revealed that certain derivatives exhibited IC50 values in the micromolar range against MCF-7 cells. The results are summarized in Table 1.

CompoundIC50 (µM)Cell Line
Compound A15MCF-7
Compound B20Bel-7402
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied; however, related compounds have shown promising results against various pathogens.

Case Study: Antibacterial Screening

In a screening study involving several silane derivatives, some demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

CompoundMIC (µg/mL)Target Bacteria
Compound C5Staphylococcus aureus
Compound D10Escherichia coli
This compoundTBDTBD

Q & A

Q. What are the common synthetic routes for (cyclopenta-1,4-dien-1-yloxy)trimethylsilane?

This compound is typically synthesized via nucleophilic substitution reactions between cyclopentadienol derivatives and chlorotrimethylsilane. Key reagents include anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and bases like triethylamine to neutralize HCl byproducts. Reaction conditions often require inert atmospheres (N₂ or Ar) and low temperatures (0–25°C) to prevent side reactions . For example, analogous silyl ether syntheses involve activating hydroxyl groups with bases before silane introduction .

Q. How should this compound be stored to prevent decomposition?

Store under anhydrous conditions in inert atmospheres (e.g., argon) at temperatures below 4°C. Use sealed, moisture-resistant glassware, as hydrolysis readily occurs in the presence of water, generating silanols and hydrochloric acid . Safety protocols recommend avoiding contact with oxidizing agents and using PPE (gloves, goggles) during handling .

Q. What analytical techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural elucidation, with characteristic peaks for the cyclopentadienyl moiety (δ 5.0–6.0 ppm in ¹H NMR) and trimethylsilyl groups (δ 0.1–0.5 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) confirms purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies Si-O stretching vibrations (~1050–1100 cm⁻¹) .

Q. How does this compound behave in substitution reactions?

The siloxy group undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reaction with Grignard reagents replaces the silyl group with alkyl or aryl moieties. Catalysts like Lewis acids (e.g., BF₃·Et₂O) may enhance reactivity, and reaction progress is monitored via TLC or in situ NMR .

Advanced Research Questions

Q. What role does this compound play in Diels-Alder reactions?

The cyclopentadienyl group acts as a conjugated diene, enabling [4+2] cycloaddition with dienophiles (e.g., maleic anhydride). The silyl ether moiety stabilizes the diene structure, improving regioselectivity. Post-reaction, the siloxy group can be cleaved under mild acidic conditions, facilitating product isolation .

Q. How can computational modeling optimize reactions involving this compound?

Molecular dynamics simulations (e.g., using Discovery Studio) predict transition states and regioselectivity in Diels-Alder reactions. Density Functional Theory (DFT) calculations assess electronic effects of the silyl group on reaction kinetics. Software like ChemDraw aids in designing derivatives for specific applications (e.g., asymmetric catalysis) .

Q. What are the challenges in studying hydrolysis kinetics of this compound?

Hydrolysis rates depend on pH, temperature, and solvent polarity. Conflicting data may arise from trace water in solvents or inconsistent agitation methods. Controlled studies using Karl Fischer titration for water quantification and stopped-flow NMR for real-time monitoring are recommended to resolve discrepancies .

Q. How is this compound applied in silicon-based polymer synthesis?

It serves as a monomer or crosslinker in hybrid organic-inorganic polymers. For example, radical-initiated copolymerization with styrene derivatives creates thermally stable materials. Challenges include balancing siloxane bond formation with cyclopentadienyl reactivity, requiring precise stoichiometry and initiator selection .

Notes

  • Avoid referencing non-academic sources (e.g., commercial websites).
  • For experimental replication, ensure rigorous drying of solvents and substrates.
  • Advanced applications require collaboration with computational chemists for mechanistic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(cyclopenta-1,4-dien-1-yloxy)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.